

Spectroscopic Profile of 5,5-Dimethylhydantoin: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	5,5-Dimethylhydantoin	
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This technical guide provides a comprehensive overview of the key spectroscopic data for **5,5-Dimethylhydantoin** (CAS No. 77-71-4), a compound of interest in pharmaceutical research and organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and accessible format for researchers, scientists, and drug development professionals. This document also includes representative experimental protocols for acquiring such data.

Introduction to 5,5-Dimethylhydantoin

5,5-Dimethylhydantoin is a heterocyclic organic compound belonging to the hydantoin class. Its derivatives have been investigated for a range of biological activities, including anticonvulsant properties. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, characterization, and quality control in research and development settings.

Spectroscopic Data Summary

The following tables summarize the essential spectroscopic data for **5,5-Dimethylhydantoin**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for **5,5-Dimethylhydantoin**



Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Solvent
~8.3	Singlet (broad)	2H	N-H (Imide)	DMSO-d ₆
1.28	Singlet	6H	2 x -CH₃ (C5)	DMSO-d ₆
1.44	Singlet	6H	2 x -CH₃ (C5)	D ₂ O

Note: The chemical shift of N-H protons can be variable and is dependent on concentration and temperature. In D₂O, the N-H protons are exchanged and typically not observed.

Table 2: ¹³C NMR Spectroscopic Data for **5,5-Dimethylhydantoin**

Chemical Shift (δ) ppm	Carbon Type	Assignment	Solvent
177.5	Carbonyl (C=O)	C2, C4	DMSO-d ₆
57.9	Quaternary (-C-)	C5	DMSO-d ₆
24.3	Methyl (-CH₃)	2 x -CH₃	DMSO-d ₆

Infrared (IR) Spectroscopy

Table 3: Infrared (IR) Spectroscopy Data for **5,5-Dimethylhydantoin**



Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode	Functional Group
3280	Strong	N-H Stretching	Imide (N-H)
3198	Strong	N-H Stretching	Imide (N-H)
2988	Medium	C-H Asymmetric Stretching	Methyl (-CH₃)
1771	Strong	C=O Asymmetric Stretching	Imide (C=O)
1721	Strong	C=O Symmetric Stretching	Imide (C=O)
1423	Medium	C-H Bending	Methyl (-CH₃)
1332	Medium	C-N Stretching	Imide (C-N)
1211	Medium	C-C Stretching	C-(CH ₃) ₂

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for **5,5-Dimethylhydantoin**

m/z Ratio	Relative Intensity (%)	Proposed Fragment Ion
128	35	[M] ⁺ (Molecular Ion)
113	100	[M - CH ₃] ⁺
71	15	[M - HNCO - CH₃] ⁺
56	20	[M - 2(HNCO)]+
42	60	[CH ₃ -C=N=O] ⁺ or [CH ₂ =C=O] ⁺

Note: Fragmentation patterns are proposed based on common fragmentation pathways for hydantoin structures under Electron Ionization (EI).



Experimental Protocols

The data presented in this guide can be obtained using standard spectroscopic techniques. The following are representative protocols for each method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 5-10 mg of **5,5-Dimethylhydantoin** is dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is transferred to a 5 mm NMR tube. 1 H and 13 C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer. The chemical shifts are referenced to the residual solvent peak (DMSO at δ 2.50 for 1 H and δ 39.52 for 13 C).

Infrared (IR) Spectroscopy

The IR spectrum is typically obtained using the potassium bromide (KBr) pellet method. Approximately 1-2 mg of **5,5-Dimethylhydantoin** is finely ground with 100-200 mg of dry KBr powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

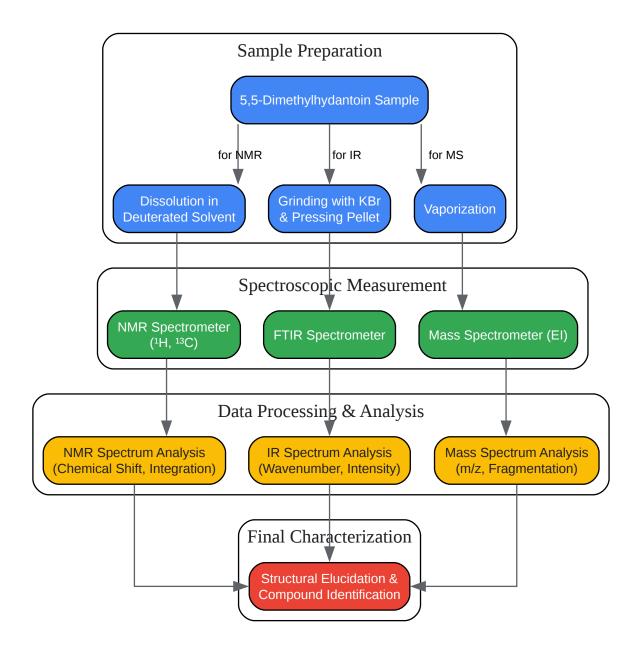
Mass Spectrometry (MS)

Mass spectra are acquired using an electron ionization (EI) mass spectrometer. A small amount of the sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography. The sample is vaporized and bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation. The resulting ions are separated by a mass analyzer and detected to generate the mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **5,5-Dimethylhydantoin**.





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Caption: A generalized workflow for the spectroscopic characterization of **5,5- Dimethylhydantoin**.

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